N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core substituted with a 4-methylbenzyl group. The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding capacity, often critical for binding to enzymatic targets.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-3-5-14(6-4-13)12-18-23(19,20)15-7-8-16-17(11-15)22-10-2-9-21-16/h3-8,11,18H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCXXMEYIJDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-methylbenzylamine with 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzodioxepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or block receptor sites. This can disrupt biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
(a) N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine Derivatives
- Structure : These compounds replace the benzodioxepine core with a benzooxazine ring and feature a guanidine group instead of sulfonamide. Substituents like ethyl or isopropyl at the 2- and 4-positions enhance potency.
- Activity : Demonstrated potent Na⁺/H⁺ exchange inhibition (IC₅₀ = 0.036–0.073 µM). The guanidine moiety likely interacts with ion channels via strong basicity, contrasting with the sulfonamide’s hydrogen-bonding capacity.
- Physicochemical Properties : Hydrochlorides and methanesulfonates exhibit water solubility of 3–5 mg/mL, comparable to sulfonamide derivatives .
(b) 4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
- Structure: Shares the sulfonamide group but incorporates a thiazole ring and bromo-cyanophenyl substituent.
- Molecular Weight: 597.5 g/mol (vs. ~390–420 g/mol estimated for the target compound).
- Therapeutic Implications : Thiazole moieties are common in antimicrobial agents, suggesting possible dual functionality (ion modulation + antimicrobial activity) .
(c) N-(2-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Structure : Differs in the substituent (2-methoxyphenyl vs. 4-methylbenzyl). The methoxy group’s electron-donating effect may alter electronic distribution and metabolic stability.
- Safety Profile : Requires strict storage precautions (e.g., P210: "Keep away from heat/sparks/open flames"), indicating flammability or thermal instability. This contrasts with the 4-methylbenzyl variant, where alkyl substituents might improve stability .
Functional Analogues: Benzothiazine Derivatives
- Structure : Benzothiazines (e.g., 2-benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-ones) replace oxygen with sulfur in the heterocycle.
- Synthesis: Prepared via Knoevenagel condensation, similar to methods for benzodioxepines. Sodium methoxide in DMF is a common base/solvent system .
- Bioactivity : Exhibited antibacterial activity against cocci and bacilli (e.g., MIC values in µg/mL range). The sulfur atom may enhance redox activity or metal chelation, unlike oxygen-containing analogues .
Data Tables for Comparative Analysis
Table 1. Structural and Functional Comparison of Selected Analogues
| Compound Class | Core Structure | Key Substituents | Biological Activity | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Benzodioxepine | 4-Methylbenzyl, sulfonamide | Not reported | Not available | ~390–420 (estimated) |
| Benzooxazine-guanidine [1] | Benzooxazine | Ethyl/isopropyl, guanidine | Na⁺/H⁺ exchange inhibition | 3–5 (salts) | ~400–450 |
| Thiazole-sulfonamide [5] | Benzooxazine | Thiazole, bromo-cyanophenyl | Not reported | Not available | 597.5 |
| Benzothiazine [3] | Benzothiazine | Benzylidene, nitro/acetamide | Antimicrobial | Not available | ~350–450 |
Table 2. Substituent Effects on Properties
| Substituent | Electronic Effect | Impact on Activity/Solubility |
|---|---|---|
| 4-Methylbenzyl | Hydrophobic, electron-donor | May enhance membrane permeability |
| Sulfonamide | Hydrogen-bond donor/acceptor | Improves target binding specificity |
| Thiazole [5] | π-π interactions, basicity | Potential for dual functionality |
| Methoxy [4] | Electron-donor | Alters metabolism; possible instability |
Research Implications and Gaps
- Activity Data : The target compound lacks reported IC₅₀ or MIC values, necessitating experimental validation of hypothesized Na⁺/H⁺ exchange or antimicrobial activity.
- Synthetic Optimization: highlights the utility of Knoevenagel condensation for introducing benzylidene groups, a strategy applicable to modifying the benzodioxepine scaffold .
- Safety Profiling: The flammability risks noted in suggest that alkyl/aryl substituents (e.g., 4-methylbenzyl) should be evaluated for thermal stability .
Biological Activity
N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- DABCO-catalyzed reactions : This method enhances yields and selectivity for similar compounds.
- Multi-step synthetic pathways : Involving various reaction conditions such as temperature, solvent choice, and catalysts.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on key enzymes like glycogen synthase kinase 3 beta (GSK-3β), which is implicated in diseases such as Alzheimer's and cancer. For instance, a related compound demonstrated an IC50 value of 1.6 µM against GSK-3β .
- Antioxidant Activity : Compounds within this class have shown promising antioxidant properties, essential for combating oxidative stress-related diseases.
Case Studies
- GSK-3β Inhibition : A study on related compounds demonstrated significant inhibition of GSK-3β in neuroblastoma cells, leading to increased phosphorylation levels indicative of enzyme inhibition . This suggests potential applications in neurodegenerative diseases.
- Acetylcholinesterase (AChE) Inhibition : Research on structurally similar compounds revealed potent AChE inhibition with IC50 values comparable to established drugs like donepezil, indicating potential for treating Alzheimer's disease .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
